
Atenolol beta-D-Glucuronide
Descripción general
Descripción
Atenolol beta-D-Glucuronide is a glucuronide conjugate of atenolol, a beta-1 selective adrenergic receptor antagonist. Atenolol is commonly used in the management of hypertension, angina pectoris, and other cardiovascular conditions. The glucuronide conjugate is formed through the process of glucuronidation, which is a major phase II metabolic pathway in the body. This conjugation enhances the solubility of atenolol, facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atenolol beta-D-Glucuronide involves the conjugation of atenolol with glucuronic acid. The reaction typically occurs in the liver, catalyzed by the enzyme UDP-glucuronosyltransferase. In vitro synthesis can be achieved by reacting atenolol with activated glucuronic acid derivatives under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.4, with the presence of a suitable catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase. The process is optimized to ensure high yield and purity of the product. The reaction mixture is subjected to purification steps such as chromatography to isolate the glucuronide conjugate from unreacted atenolol and other by-products.
Análisis De Reacciones Químicas
Types of Reactions
Atenolol beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, atenolol. Additionally, the compound can participate in phase II metabolic reactions, forming further conjugates with sulfate or glutathione.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, typically occurring in the liver and intestines.
Conjugation: Involves UDP-glucuronic acid as the glucuronide donor, catalyzed by UDP-glucuronosyltransferase.
Major Products Formed
The major product formed from the hydrolysis of this compound is atenolol. Further conjugation reactions can lead to the formation of sulfate or glutathione conjugates.
Aplicaciones Científicas De Investigación
Environmental Impact
1. Ecotoxicology
Atenolol has been detected in aquatic environments due to its widespread use and limited human metabolism. Studies have shown that β-blockers can impact aquatic life by interfering with physiological processes regulated by β-adrenergic receptors . Atenolol beta-D-glucuronide's environmental persistence raises concerns regarding its potential ecological effects.
2. Risk Assessment
The initial predicted environmental concentration of atenolol in surface waters has been reported to exceed safe limits, indicating a need for further risk assessments concerning its metabolites like this compound . This highlights the importance of monitoring pharmaceutical residues in the environment.
Clinical Case Studies
1. Overdose Management
A notable case involved a patient who ingested a massive dose of atenolol (1 g) and presented with severe hypotension and metabolic acidosis. The management included intravenous administration of calcium chloride, which improved hemodynamic parameters . While this case primarily discusses atenolol, it underscores the importance of understanding its metabolites in overdose situations.
2. Pharmacokinetic Studies
Pharmacokinetic evaluations have shown variations in drug metabolism among individuals, which could be influenced by the formation of metabolites such as this compound. These studies are crucial for optimizing dosing regimens and minimizing adverse effects .
Summary Table: Key Applications of this compound
Application Area | Description |
---|---|
Cardiovascular Treatment | Used as part of the therapeutic profile for managing hypertension and angina via atenolol effects |
Metabolic Effects | Potential influence on glucose levels; requires further research on glucuronide's role |
Environmental Impact | Detected in aquatic systems; poses risks to wildlife; highlights need for environmental monitoring |
Clinical Case Studies | Relevant in overdose management; impacts pharmacokinetics and therapeutic outcomes |
Mecanismo De Acción
Atenolol beta-D-Glucuronide exerts its effects through the parent compound, atenolol. Atenolol is a cardioselective beta-blocker that selectively binds to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and myocardial contractility. The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of atenolol from the body.
Comparación Con Compuestos Similares
Similar Compounds
Metoprololbeta-D-Glucuronide: Another beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Propranololbeta-D-Glucuronide: A non-selective beta-blocker glucuronide conjugate.
Bisoprololbeta-D-Glucuronide: A beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Uniqueness
Atenolol beta-D-Glucuronide is unique in its selective action on beta-1 adrenergic receptors, which makes it preferable for patients with respiratory conditions such as asthma. Its glucuronide conjugate form enhances its solubility and excretion, reducing the risk of accumulation and potential side effects.
Actividad Biológica
Atenolol beta-D-glucuronide is a metabolite of atenolol, a selective beta-1 adrenergic receptor antagonist commonly used to treat hypertension and other cardiovascular conditions. Understanding the biological activity of this glucuronide metabolite is crucial for evaluating its pharmacological effects and potential therapeutic applications.
Pharmacokinetics and Metabolism
Atenolol undergoes minimal hepatic metabolism, with about 5% converted into metabolites, including hydroxyatenolol and this compound . The glucuronidation process enhances the solubility and excretion of atenolol, primarily through renal pathways. The pharmacokinetic profile indicates that this compound may have different bioavailability and activity compared to its parent compound.
Table 1: Pharmacokinetic Properties of Atenolol and Its Metabolites
Property | Atenolol | This compound |
---|---|---|
Bioavailability | 50-60% | Unknown |
Protein Binding | 6-16% | Unknown |
Metabolism | Minimal (5%) | Glucuronidation |
Elimination Half-Life | 6-7 hours | Unknown |
Major Excretion Route | Renal (47%) | Renal (assumed) |
Biological Activity
The biological activity of this compound has not been extensively studied, but it is assumed to be less pharmacologically active than atenolol itself. The primary function of glucuronidation is to facilitate the elimination of drugs, which suggests that this metabolite may have limited therapeutic effects.
Case Studies
- Cardiovascular Effects : A study examining the pharmacodynamics of atenolol revealed that the parent compound effectively reduces heart rate and blood pressure by blocking beta-1 adrenergic receptors . However, the specific contribution of this compound to these effects remains unclear.
- Renal Excretion : Research on the renal clearance of beta-blockers indicates that metabolites like this compound are likely excreted in urine, which may influence the overall pharmacokinetics of atenolol in patients with varying renal function .
- Environmental Impact : A study on the fate of beta-blockers in wastewater treatment highlighted that glucuronides, including this compound, are more persistent in the environment than their parent compounds, raising concerns about their ecological impact .
Q & A
Q. [Basic] What are the established synthetic routes for producing Atenolol beta-D-Glucuronide in laboratory settings?
This compound is synthesized via enzymatic or chemical glycosidation. Enzymatic methods utilize UDP-glucuronosyltransferases (UGTs) under optimized conditions (pH 7.4, 37°C, UDPGA cofactor) to conjugate atenolol with glucuronic acid. Chemical synthesis involves SnCl₄-promoted anomerization of 6,1-anhydroglucopyranuronic acid derivatives, followed by reversed-phase HPLC purification (C18 columns) to isolate the product. Reaction kinetics should be monitored via LC-MS to mitigate glycosidic bond hydrolysis .
Q. [Basic] Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Structural confirmation requires NMR (1H, 13C, HSQC) to identify β-D-glucuronide anomeric protons (δ 5.3–5.6 ppm) and atenolol integration. HRMS (ESI+ mode) validates molecular weight ([M+H]+ at m/z 423.1765). Purity analysis employs UPLC with photodiode array detection (λ 225 nm) and HILIC chromatography to resolve polar degradation products. Charged aerosol detection ensures impurity quantification <0.1% .
Q. [Advanced] How can computational models predict in vitro/in vivo biotransformation kinetics of Atenolol to its glucuronide metabolite?
Mechanism-based pharmacokinetic models integrate Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) from human liver microsomes with physicochemical properties (logP, pKa). Advanced models account for ammonium concentration (25–50 mg-N/L), dissolved oxygen (2.5–3.0 mg/L), and biomass-specific degradation rates (kPC-HET = 0.15 L/gVSS·d). Validation involves comparing predicted vs. observed atenolol degradation efficiency (92.9%) and acid metabolite conversion rates (57.9%) across bioreactor conditions .
Q. [Advanced] What experimental designs address discrepancies in reported environmental persistence of this compound across studies?
Contradictory half-life data (e.g., 12h vs. 48h) require controlled studies with standardized parameters: dissolved organic carbon (2–5 mg/L), microbial consortia (AOB/Nitrosomonas dominance), and photolysis intensity (300–400 nm, 5 W/m²). Factorial designs test pH (6.5–8.5), temperature (4–25°C), and redox interactions. Isotope-labeled atenolol (¹³C₆) distinguishes biotic/abiotic degradation via mass shift analysis .
Q. [Basic] What are the critical considerations when developing a bioanalytical method for this compound in plasma?
Optimize protein precipitation (acetonitrile:plasma 3:1) for >85% recovery and minimal matrix effects. LC-MS/MS in negative ionization mode monitors transitions m/z 421→175 (glucuronide) and m/z 267→145 (aglycone). Calibration curves (1–500 ng/mL) must include glucuronidase-treated plasma to assess in-source hydrolysis (<5%). Cross-validation with β-glucuronidase confirms metabolite identity via aglycone quantification .
Q. [Advanced] How do interspecies differences in UGT isoforms impact extrapolation of this compound pharmacokinetic data from preclinical models?
Species-specific UGT1A1/2B7 homology (human vs. rat: 78%) necessitates recombinant enzyme assays for isoform mapping. Allometric scaling (0.75 exponent) adjusts hepatic clearance rates. PBPK models incorporate fractional glucuronidation (fugluc 0.2–0.4) and enterohepatic recirculation parameters from bile-cannulated studies. UGT1−/− knockout models validate human-relevant metabolic pathways .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRIQODZMVHRP-RLYWBOKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112968 | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889359-84-6 | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.